1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one
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Overview
Description
1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one is an organic compound with the molecular formula C16H30O It is characterized by a cyclohexane ring substituted with four methyl groups and a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one can be synthesized through a multi-step process. One common method involves the hydrogenation of 2,2,6,6-tetramethylcyclohexanone followed by a condensation reaction with hexan-3-one. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation and condensation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: Formation of 1-(2,2,6,6-tetramethylcyclohexyl)hexanoic acid.
Reduction: Formation of 1-(2,2,6,6-tetramethylcyclohexyl)hexan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2,6,6-tetramethylcyclohexyl)hexan-3-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol: Similar structure but with one less methyl group on the cyclohexane ring.
1-(2,2,3,6-Tetramethylcyclohexyl)hexan-3-ol: Similar structure but with different methyl group positions on the cyclohexane ring.
Uniqueness: 1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one is unique due to its specific arrangement of methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
825637-09-0 |
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Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
1-(2,2,6,6-tetramethylcyclohexyl)hexan-3-one |
InChI |
InChI=1S/C16H30O/c1-6-8-13(17)9-10-14-15(2,3)11-7-12-16(14,4)5/h14H,6-12H2,1-5H3 |
InChI Key |
ARFJCZXAJLBJFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCC1C(CCCC1(C)C)(C)C |
Origin of Product |
United States |
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